molecular formula C16H19F2NO2 B2755967 (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2-ethoxyphenyl)methanone CAS No. 2189500-13-6

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2-ethoxyphenyl)methanone

Cat. No. B2755967
CAS RN: 2189500-13-6
M. Wt: 295.33
InChI Key: GEWYZLYGXXFPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is likely to be a solid at room temperature . It belongs to the class of organic compounds known as azaspirodecane derivatives . These are organic compounds containing a spirodecane moiety with at least one nitrogen atom .


Molecular Structure Analysis

The compound has a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The structure also includes a difluoro group (two fluorine atoms attached to the same carbon atom) and an ethoxyphenyl group (an ethoxy group attached to a phenyl group) .


Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

Scientific Research Applications

Spirocyclic Compounds in Biolubricant Synthesis

Spirocyclic compounds derived from oleic acid have been synthesized and evaluated as potential biolubricants. These compounds exhibit promising physicochemical properties, suggesting that similar spirocyclic structures, including those with difluoroazaspiro moieties, could be explored for biolubricant applications or as components in environmentally friendly lubricants (Kurniawan et al., 2017).

Spiro Oxetane-containing Compounds in Drug Metabolism

Spiro oxetane-containing compounds, such as AZD1979, have been studied for their metabolic stability and the formation of glutathione-related metabolites in human hepatocytes. This suggests that compounds with spirocyclic and oxetane groups can undergo unique metabolic pathways, highlighting the potential of difluoroazaspiro compounds in pharmaceutical research, especially concerning metabolic stability and drug design (Li et al., 2019).

Spirocyclic Compounds in Memory Device Synthesis

Ferrocene-terminated hyperbranched polyimide, synthesized using a novel tetra-amine including a spirocyclic moiety, demonstrated excellent solubility, thermal stability, and nonvolatile memory characteristics. This indicates the potential of spirocyclic compounds, including those with difluoroazaspiro units, in the development of advanced materials for memory devices and other electronic applications (Tan et al., 2017).

Synthesis and Applications in Fluorophore Development

Fluorination of fluorophores enhances their photostability and spectroscopic properties. Bis(trifluorophenyl)methanone, a compound with structural elements similar to the difluoroazaspiro moiety, has been synthesized and used to access a wide variety of fluorinated fluorophores. This suggests the potential of difluoroazaspiro compounds in the synthesis and development of novel fluorinated fluorophores for spectroscopic and imaging applications (Woydziak et al., 2012).

Safety and Hazards

Based on the safety information for similar compounds, precautions should be taken when handling this compound. It may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

properties

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(2-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO2/c1-2-21-13-6-4-3-5-12(13)14(20)19-9-7-15(8-10-19)11-16(15,17)18/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWYZLYGXXFPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC3(CC2)CC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.